10-PAHSA: A Technical Guide to Biological Mechanisms and Experimental Protocols
10-PAHSA: A Technical Guide to Biological Mechanisms and Experimental Protocols
The following technical guide details the biological role, mechanism, and experimental handling of 10-PAHSA.
Executive Summary
10-PAHSA (10-Palmitic Acid Hydroxy Stearic Acid) is a bioactive lipid belonging to the class of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs).[1][2] Unlike canonical lipids used primarily for energy storage or membrane structure, 10-PAHSA functions as a potent lipokine —a signaling lipid secreted by adipose tissue that regulates systemic metabolic homeostasis and inflammation.
Its therapeutic relevance lies in its dual-action pharmacology: it acts as an agonist for GPR120 (FFAR4) to enhance insulin sensitivity and reduce inflammation, and GPR40 (FFAR1) to stimulate glucose-dependent insulin secretion. This guide provides the structural, mechanistic, and analytical frameworks required for researching 10-PAHSA in drug development and metabolic biology.
Part 1: Chemical Identity & Biosynthesis
Structural Composition
10-PAHSA consists of palmitic acid (C16:0) esterified to the hydroxyl group at the 10-carbon position of stearic acid (C18:0) . This branching structure confers unique physicochemical properties, including increased solubility compared to its parent fatty acids and specific binding affinity for G-protein coupled receptors (GPCRs).
-
Molecular Formula:
[1] -
Molecular Weight: 538.9 g/mol [1]
-
Key Structural Feature: The ester linkage at C-10 is the determinant of its biological specificity (distinguishing it from isomers like 5-PAHSA or 9-PAHSA).
Biosynthetic Regulation (ChREBP Axis)
The endogenous synthesis of 10-PAHSA occurs primarily in white adipose tissue (WAT) and is tightly regulated by the transcription factor Carbohydrate-Responsive Element-Binding Protein (ChREBP) .
-
Mechanism: High glucose levels activate ChREBP, which upregulates de novo lipogenesis enzymes (FASN, ACC).
-
Pathway: ChREBP drives the synthesis of 10-hydroxystearic acid (the backbone) and palmitic acid (the acyl chain), which are then esterified by specific acyltransferases (putatively adipose triglyceride lipase, ATGL, or specific FAHFA synthases).
-
Pathology: In insulin-resistant states (e.g., obesity, Type 2 Diabetes), ChREBP expression in adipose tissue is downregulated, leading to a marked reduction in circulating 10-PAHSA levels.
Part 2: Receptor Pharmacology & Signaling Pathways
10-PAHSA exerts its effects through two primary GPCRs. Understanding these pathways is critical for interpreting experimental data.
GPR120 (FFAR4) – The Anti-Inflammatory & Sensitizing Pathway
-
Cell Type: Adipocytes, Macrophages (Kupffer cells, ATMs).
-
Action: 10-PAHSA binds GPR120, recruiting
-arrestin-2. -
Metabolic Outcome: Enhances GLUT4 translocation to the membrane, increasing glucose uptake in adipocytes.
-
Immune Outcome: Inhibits the TAB1/TAK1 complex, preventing downstream phosphorylation of JNK and IKK
, thereby blocking NF- B activation and cytokine release (TNF , IL-6).
GPR40 (FFAR1) – The Secretagogue Pathway
-
Cell Type: Pancreatic
-cells. -
Action: Activates
signaling, leading to increased intracellular . -
Outcome: Potentiates Glucose-Stimulated Insulin Secretion (GSIS).[3]
Signaling Pathway Visualization
The following diagram illustrates the dual signaling mechanism of 10-PAHSA in an adipocyte and macrophage context.
Caption: 10-PAHSA signaling via GPR120 inhibits inflammatory cascades (NF-κB) and promotes glucose uptake, while GPR40 activation stimulates insulin secretion.
Part 3: Experimental Protocols
Chemical Synthesis of 10-PAHSA
For research purposes, chemical synthesis is preferred over extraction to ensure purity and isomer specificity.
Protocol:
-
Starting Material: 10-Hydroxystearic acid (10-HSA) and Palmitic Acid.[1]
-
Protection: Protect the carboxyl group of 10-HSA using methanol/HCl to form Methyl 10-hydroxystearate .
-
Esterification (Coupling):
-
React Methyl 10-hydroxystearate with Palmitoyl Chloride in the presence of a base (Pyridine or DMAP) in Dichloromethane (DCM).
-
Reaction:
-
Conditions: 0°C to Room Temp, stir overnight under
.
-
-
Deprotection:
-
Hydrolyze the methyl ester using Lithium Hydroxide (LiOH) in a THF/Water (3:1) mixture.
-
Conditions: Stir at RT for 4 hours.
-
-
Purification: Acidify to pH 3 with HCl, extract with Ethyl Acetate, and purify via Flash Chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
-
Validation: Confirm structure via
-NMR and LC-MS (Target Mass: 537.5 m/z in negative mode).
Analytical Detection: Targeted LC-MS/MS Lipidomics
Quantifying 10-PAHSA requires separating it from its structural isomers (e.g., 9-PAHSA), which have identical masses.
Sample Preparation (Solid Phase Extraction):
-
Extraction: Homogenize tissue (adipose/liver) in methanol/chloroform.
-
Enrichment: Use an SPE Strata-X column (Phenomenex) to separate neutral lipids (Triglycerides) from polar lipids (FAHFAs).
-
Wash: 5% Methanol.
-
Elute: 100% Methanol or Acetonitrile.
-
LC-MS/MS Conditions:
-
System: Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6495).
-
Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.02% Ammonium Hydroxide (
). -
Mobile Phase B: Acetonitrile/Methanol (90:10) + 0.02%
.-
Note: Basic pH is critical to ionize the carboxyl group for negative mode detection.
-
-
Gradient: 50% B to 99% B over 15 minutes. Isomeric separation relies on subtle retention time shifts.
MRM Transitions (Negative Mode - ESI):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Note |
| 10-PAHSA | 537.5 | 255.2 (Palmitate) | 30-40 | Quantifier |
| 10-PAHSA | 537.5 | 281.2 (Hydroxy-Stearate) | 30-40 | Qualifier |
| 13C-Std | 553.5 | 255.2 | 30-40 | Internal Std |
Part 4: Biological Data Summary
The following table synthesizes key biological effects observed in murine models and human cell lines.
| Biological Target | Effect of 10-PAHSA Treatment | Mechanism | Clinical Relevance |
| Adipose Tissue | Increased Glucose Uptake | GLUT4 Translocation via GPR120 | Reversing Insulin Resistance |
| Macrophages | Decreased Cytokine Release (TNF | Inhibition of NF- | Anti-inflammatory / Colitis |
| Pancreatic Islets | Increased Insulin Secretion | Type 2 Diabetes Therapy | |
| Liver | Reduced Gluconeogenesis | Suppression of cAMP/PKA pathway | Glycemic Control |
| Systemic | Improved Glucose Tolerance | Synergistic GPR120/40 activation | Metabolic Syndrome |
Therapeutic Potential
Research indicates that oral administration of PAHSAs (specifically 5- and 9-PAHSA, with 10-PAHSA showing similar class effects) restores insulin sensitivity in high-fat-diet (HFD) induced obese mice. The mechanism is distinct from thiazolidinediones (TZDs) as it does not promote weight gain or fluid retention, making 10-PAHSA a promising scaffold for "metabolically healthy" anti-diabetic drugs.
References
-
Discovery of FAHFAs: Yore, M. M., et al. (2014).[1][4] "Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects."[2][5][6] Cell. Link
-
LC-MS/MS Protocol: Kuda, O., et al. (2016). "A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids." Nature Protocols. Link
-
GPR120 Mechanism: Oh, D. Y., et al. (2010). "GPR120 is an omega-3 fatty acid receptor mediating potent anti-inflammatory and insulin-sensitizing effects."[7] Cell. Link
-
ChREBP Regulation: Vijayakumar, A., et al. (2017). "Loss of adipose-ChREBP lowers WAT PAHSA levels." Nature Communications. Link
-
Chemical Synthesis: Nelson, A. T., et al. (2017). "Stereoselective Synthesis of FAHFAs." Organic Letters. Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 7. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
